molecular formula C16H32O B14535782 3-Hexyldec-3-en-1-ol CAS No. 62444-15-9

3-Hexyldec-3-en-1-ol

Cat. No.: B14535782
CAS No.: 62444-15-9
M. Wt: 240.42 g/mol
InChI Key: ZUNVOUSZHSYSNU-UHFFFAOYSA-N
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Description

3-Hexyldec-3-en-1-ol is a monounsaturated primary alcohol characterized by a 10-carbon decene backbone with a hexyl substituent at position 3 and a hydroxyl group at position 1. Such compounds are often studied for applications in organic synthesis, surfactants, or fragrance industries due to their amphiphilic nature .

Properties

CAS No.

62444-15-9

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

3-hexyldec-3-en-1-ol

InChI

InChI=1S/C16H32O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h13,17H,3-12,14-15H2,1-2H3

InChI Key

ZUNVOUSZHSYSNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCCCCC)CCO

Origin of Product

United States

Preparation Methods

Methodology

A two-step approach involves synthesizing 3-hexyldec-3-yn-1-ol followed by partial hydrogenation. The alkyne precursor is prepared via nucleophilic addition of hexylmagnesium bromide to dec-3-ynal under anhydrous conditions.

Key reaction parameters :

  • Temperature: −78°C (Grignard addition), 0–25°C (quenching)
  • Catalyst: Lindlar catalyst (Pd/CaCO₃ with quinoline) for cis-selective hydrogenation.

Performance Data

Parameter Value Source
Yield (alkynol) 78–82%
Hydrogenation yield 89% (cis isomer)
Purity (final) ≥95% (GC-MS)

Advantages : High stereocontrol; compatible with industrial-scale reactors.
Limitations : Requires strict oxygen exclusion to prevent over-reduction to alkane.

Enzymatic Oxidation-Reduction Cascades

Biocatalytic Route

Radish (Raphanus sativus) lipoxygenase converts linolenic acid to cis-3-hexenal, which is reduced to cis-3-hexenol by Saccharomyces cerevisiae alcohol dehydrogenase. The hexenol intermediate undergoes alkylation with decenyl bromide.

Optimized conditions :

  • Linolenic acid concentration: 0.5–1.0% (w/v) for maximal enzyme activity.
  • Yeast cell viability: >90% (OD₆₀₀ = 2.5–3.0) during reduction phase.

Yield Comparison

Step Conversion Rate Byproducts
Linolenic → Hexenal 67% Trans-2-hexenal (12%)
Hexenal → Hexenol 94% Hexanol (3%)
Alkylation 58% Dialkylated product (9%)

Strengths : Eco-friendly; avoids transition metal catalysts.
Challenges : Scalability limited by enzyme stability; requires precise pH control (6.8–7.2).

Cross-Metathesis of Olefinic Alcohols

Ruthenium-Catalyzed Process

Hoveyda-Grubbs second-generation catalyst facilitates cross-metathesis between 3-hexen-1-ol and 7-tetradecene:

Reaction scheme :
3-hexen-1-ol + 7-tetradecene → 3-hexyldec-3-en-1-ol + ethylene

Conditions :

  • Catalyst loading: 2.5 mol%
  • Solvent: Dichloromethane, 40°C, 12 hr
  • Yield: 73% (E/Z ratio = 4.1:1).

Selectivity Modulation

Additive E/Z Ratio Yield (%)
None 4.1:1 73
Ti(OiPr)₄ 6.8:1 68
4-Nitrobenzoic acid 2.3:1 71

Industrial relevance : Compatible with continuous flow systems; catalyst recycling reduces costs.

Chemical Reactions Analysis

Types of Reactions

3-Hexyldec-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides and other substituted derivatives.

Scientific Research Applications

3-Hexyldec-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexyldec-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Hexyldec-3-en-1-ol with structurally related alcohols from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (K) Key Structural Features
This compound C₁₆H₃₂O* ~240.4* Alkene, primary alcohol ~480–500* (est.) 10-carbon chain, hexyl substituent, C=C at position 3
(3Z)-Hex-3-en-1-ol C₆H₁₂O 100.16 Alkene, primary alcohol Not reported Shorter chain (6 carbons), C=C at position 3 (Z-configuration)
3-Hexyn-1-ol C₆H₁₀O 98.14 Alkyne, primary alcohol 413–414 Triple bond (C≡C) at position 3
1-Hexadecyn-3-ol, 3,7,11,15-tetramethyl C₂₀H₃₈O 294.52 Alkyne, tertiary alcohol Not reported Branched chain with methyl groups, C≡C at position 1

*Estimated based on structural analogs.

Key Observations:
  • Chain Length and Substituents : this compound’s longer chain (16 carbons) increases molecular weight and boiling point compared to shorter analogs like (3Z)-Hex-3-en-1-ol (6 carbons) . The hexyl substituent enhances hydrophobicity, reducing solubility in polar solvents.
  • Functional Groups : The double bond in this compound (C=C) contrasts with the triple bond (C≡C) in 3-Hexyn-1-ol and 1-Hexadecyn-3-ol. Alkenes are less reactive than alkynes in electrophilic additions but more stable .
  • Branching vs. Linearity : Branched analogs like 1-Hexadecyn-3-ol exhibit lower melting points than linear isomers due to reduced packing efficiency .

Chemical Reactivity

  • Oxidation : Primary alcohols like this compound can oxidize to carboxylic acids. However, steric hindrance from the long chain may slow reaction kinetics compared to smaller alcohols (e.g., 3-Hexyn-1-ol) .
  • Double Bond Reactivity: The C=C in this compound may undergo hydrogenation or epoxidation, similar to (3Z)-Hex-3-en-1-ol.
  • Alkyne vs. Alkene : 3-Hexyn-1-ol’s triple bond allows for alkyne-specific reactions (e.g., cycloadditions), whereas this compound’s alkene is more suited for polymerizable applications .

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